
1-Ethylidenethiosemicarbazide
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Overview
Description
Preparation Methods
1-Ethylidenethiosemicarbazide can be synthesized via the condensation of 5-acetyl-2-mercapto-4-methyl-1-phenyl-1H-imidazole with thiosemicarbazide in absolute ethanol in the presence of a catalytic amount of hydrochloric acid . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Ethylidenethiosemicarbazide undergoes various chemical reactions, including:
Cyclocondensation: This reaction with α-oxohydrazonoyl halides leads to the formation of 1,3-thiazole or 1,3,4-thiadiazole derivatives.
Substitution: Reaction with hydrazonoyl halides and dimethylacetylene dicarboxylate results in arylazothiazoles and 1,3-thiazolidin-4-one derivatives.
Common reagents used in these reactions include hydrazonoyl halides, dimethylacetylene dicarboxylate, and α-oxohydrazonoyl halides . Major products formed from these reactions include various thiazole and thiadiazole derivatives .
Scientific Research Applications
1-Ethylidenethiosemicarbazide has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a pharmacophoric agent in the development of antitumor, anti-tubercular, anti-amoebic, anti-fungal, antiviral, antimicrobial, antioxidant, anticonvulsant, and anti-trypanosomal agents.
Biological Studies: The compound has been studied for its potential as a calcium channel blocker for the treatment of hypertension.
Chemical Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds such as thiazoles, thiazolidinones, thiadiazoles, triazoles, thiazines, pyrimidines, and quinoxalines.
Mechanism of Action
The biological activity of 1-ethylidenethiosemicarbazide is primarily related to its chelating ability with metal ions . This chelation occurs through either thione or thiolate sulfur and one of the hydrazone-nitrogen atoms, which can inhibit various enzymes and biological pathways . For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, by binding to its active site .
Comparison with Similar Compounds
1-Ethylidenethiosemicarbazide can be compared with other similar compounds such as:
Thiosemicarbazones: These compounds share a similar structure but differ in their substituents on the thioamide nitrogen, sulfur atom, and hydrazone nitrogen.
Thiazoles and Thiazolidinones: These are common products formed from reactions involving this compound and have similar biological activities.
The uniqueness of this compound lies in its versatile reactivity and broad spectrum of biological activities, making it a valuable compound in both chemical synthesis and medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing and characterizing 1-Ethylidenethiosemicarbazide to ensure reproducibility?
Methodological Answer:
- Synthesis Protocol : Use a stepwise approach, documenting reaction conditions (temperature, solvent, molar ratios) and purification methods (recrystallization, chromatography). For reproducibility, include detailed stoichiometry and catalyst details .
- Characterization : Employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. For novel derivatives, elemental analysis is required to confirm composition .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis in the main text or supplementary materials, depending on data volume .
Q. Which analytical techniques are most effective for assessing the purity and stability of this compound under varying conditions?
Methodological Answer:
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Validate methods using ICH guidelines for specificity, linearity, and precision .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via UV-Vis spectroscopy or LC-MS to identify degradation products .
- Data Presentation : Summarize results in tables (e.g., peak area vs. time) and reference calibration curves in supplementary files .
Q. How should researchers design experiments to evaluate the biological activity of this compound while minimizing confounding variables?
Methodological Answer:
- Experimental Design : Use a controlled study with positive/negative controls. Define dependent variables (e.g., IC₅₀ for enzyme inhibition) and independent variables (e.g., concentration, pH) .
- Bias Mitigation : Randomize sample treatment orders and employ blinding during data collection. Validate assays using established protocols (e.g., Ellman’s assay for thiol reactivity) .
- Data Validation : Replicate experiments ≥3 times and report standard deviations. Cross-check results with literature for consistency .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Systematic Review : Conduct a meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., assay protocols, compound purity) .
- Statistical Reconciliation : Apply Cochran’s Q test to assess variability. Stratify data by experimental conditions (e.g., cell lines, incubation time) .
- Mechanistic Studies : Perform dose-response assays under standardized conditions and compare with conflicting studies. Use in silico docking (e.g., AutoDock Vina) to validate binding hypotheses .
Q. How can computational modeling be integrated with experimental data to predict the reactivity and interaction mechanisms of this compound?
Methodological Answer:
- Model Selection : Use DFT calculations (e.g., Gaussian 16) to study electronic properties and reaction pathways. Validate with experimental kinetic data (e.g., Arrhenius plots) .
- Hybrid Workflow :
- Data Integration : Publish raw computational inputs/outputs in repositories (e.g., Zenodo) for transparency .
Q. What systematic approaches should be employed to assess the reproducibility of this compound's synthesis and pharmacological effects in independent laboratories?
Methodological Answer:
- Interlaboratory Studies : Design a round-robin test with ≥3 labs using identical protocols. Share detailed SOPs, including equipment calibration steps .
- Reproducibility Metrics : Calculate Cohen’s κ for qualitative outcomes (e.g., crystal morphology) and intraclass correlation coefficients for quantitative data (e.g., yield) .
- Troubleshooting : Host collaborative workshops to address discrepancies (e.g., solvent purity, humidity). Publish negative results in supplementary materials .
Properties
Molecular Formula |
C3H7N3S |
---|---|
Molecular Weight |
117.18 g/mol |
IUPAC Name |
[(Z)-ethylideneamino]thiourea |
InChI |
InChI=1S/C3H7N3S/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2- |
InChI Key |
OOPAKHKIEGNKDU-DJWKRKHSSA-N |
Isomeric SMILES |
C/C=N\NC(=S)N |
Canonical SMILES |
CC=NNC(=S)N |
Origin of Product |
United States |
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